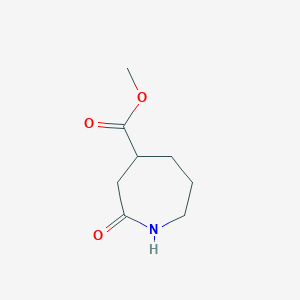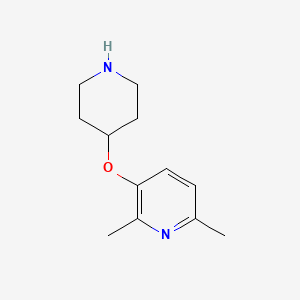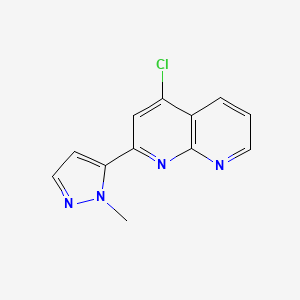![molecular formula C8H10O5 B15358431 3-Oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid](/img/structure/B15358431.png)
3-Oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid is a bicyclic organic compound with the molecular formula C9H12O4. It is characterized by a bicyclic structure with two carboxylic acid groups at positions 1 and 5, and an oxygen atom in the ring, making it a part of the oxabicyclo[3.1.1]heptane family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors. One common method involves the cyclization of a diacid precursor with an appropriate dihalide under high-temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the cyclization of diacid precursors. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the use of nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or aldehydes.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
3-Oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of other complex organic compounds.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a component in drug formulations.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
3-Oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid is similar to other bicyclic dicarboxylic acids, such as 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid and 6-Oxabicyclo[3.1.1]heptane-2,3-dicarboxylic acid. its unique structure and functional groups make it distinct in terms of reactivity and applications.
Comparison with Similar Compounds
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
6-Oxabicyclo[3.1.1]heptane-2,3-dicarboxylic acid
2-Oxabicyclo[3.1.1]heptane-1-carboxylic acid
Properties
Molecular Formula |
C8H10O5 |
|---|---|
Molecular Weight |
186.16 g/mol |
IUPAC Name |
3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid |
InChI |
InChI=1S/C8H10O5/c9-5(10)7-1-8(2-7,6(11)12)4-13-3-7/h1-4H2,(H,9,10)(H,11,12) |
InChI Key |
HNZACNNLHPLTOO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(COC2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,3-dihydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B15358367.png)
![ethyl 4-[(2-ethoxy-4-methyl-1H-benzimidazol-6-yl)oxy]butanoate](/img/structure/B15358377.png)

![(9-Acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B15358389.png)

![2-Chloro-6-ethoxy-1-phenylpyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B15358397.png)
![Tert-butyl (9AR)-1,3,4,6,7,8,9,9A-octahydropyrazino[1,2-A]pyrazine-2-carboxylate](/img/structure/B15358407.png)
![6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B15358414.png)
![(3S)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15358416.png)


